Methyl phenylmethanesulfonate
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Overview
Description
Methyl phenylmethanesulfonate is an organic compound with the chemical formula C7H8O3S phenyl methanesulfonate . This compound is a sulfonate ester, which is characterized by the presence of a sulfonate group attached to a phenyl ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl phenylmethanesulfonate can be synthesized through the reaction of methanesulfonyl chloride with phenol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired sulfonate ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of methanesulfonic acid and phenol. The reaction is catalyzed by an acid catalyst and carried out at elevated temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl phenylmethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of phenylmethanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: The major products are phenol derivatives where the sulfonate group is replaced by other functional groups.
Oxidation: The major products are sulfone derivatives.
Reduction: The major product is phenylmethanesulfonic acid.
Scientific Research Applications
Methyl phenylmethanesulfonate has a wide range of applications in scientific research:
Mechanism of Action
Methyl phenylmethanesulfonate exerts its effects primarily through alkylation reactions. The sulfonate ester group undergoes nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This alkylation can result in the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Phenyl methanesulfonate: Similar in structure but lacks the methyl group.
Methyl methanesulfonate: Similar in structure but lacks the phenyl group.
Phenyl sulfone: Contains a sulfone group instead of a sulfonate ester.
Uniqueness
Methyl phenylmethanesulfonate is unique due to its combination of a phenyl ring and a sulfonate ester group, which imparts distinct reactivity and properties. This combination makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Properties
CAS No. |
5877-96-3 |
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Molecular Formula |
C8H10O3S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
methyl phenylmethanesulfonate |
InChI |
InChI=1S/C8H10O3S/c1-11-12(9,10)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
MNRGFUBMMILKAL-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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